molecular formula C13H25NO2 B1470330 4-[Butyl(ethyl)amino]cyclohexane-1-carboxylic acid CAS No. 1547702-91-9

4-[Butyl(ethyl)amino]cyclohexane-1-carboxylic acid

Cat. No.: B1470330
CAS No.: 1547702-91-9
M. Wt: 227.34 g/mol
InChI Key: BPTVMBSYTOWBGJ-UHFFFAOYSA-N
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Description

4-[Butyl(ethyl)amino]cyclohexane-1-carboxylic acid (CAS 1547702-91-9) is a cyclohexane-based carboxylic acid derivative featuring a tertiary amine substituent at the 4-position. With a molecular formula of C13H25NO2 and a molecular weight of 227.34 g/mol, this compound is characterized by its conformational rigidity and the presence of both acidic and basic functional groups . The tertiary amine group may enhance solubility in organic solvents compared to primary or secondary amines, making it a valuable intermediate in organic synthesis . In scientific research, this compound serves as a key building block for the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry. It is explored for its potential therapeutic properties as a precursor in drug development . The compound's mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes or receptors, where it may function as an inhibitor or activator to modulate biochemical pathways . Research on similar cyclohexane-containing, conformationally restricted amino acids highlights their application in redesigning protein motifs to stabilize structural folds like β-helical motifs, which are fundamental modules in synthetic nanoconstructs and nanotechnology . The common synthetic route involves a direct amination of a cyclohexanecarboxylic acid precursor with butylamine and ethylamine, typically proceeding under reflux conditions in a polar protic solvent like ethanol or methanol . The compound can undergo various chemical reactions, including oxidation of the carboxylic acid group, reduction to the corresponding alcohol, and nucleophilic substitution at the tertiary amine, allowing for versatile derivatization . This compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

4-[butyl(ethyl)amino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-3-5-10-14(4-2)12-8-6-11(7-9-12)13(15)16/h11-12H,3-10H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTVMBSYTOWBGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amination of Cyclohexanecarboxylic Acid

The most common synthetic route to 4-[Butyl(ethyl)amino]cyclohexane-1-carboxylic acid involves the nucleophilic substitution reaction of cyclohexanecarboxylic acid with butylamine and ethylamine. This reaction typically proceeds under reflux conditions in an appropriate solvent, such as ethanol or methanol, facilitating the formation of the amino-substituted product.

  • Reaction Scheme:
    Cyclohexanecarboxylic acid + Butylamine + Ethylamine → this compound

  • Catalysts and Solvents:
    Acid or base catalysts are sometimes employed to enhance the reaction rate. Common solvents include polar protic solvents like ethanol or methanol.

  • Temperature and Time:
    Reflux temperatures (around 78°C for ethanol) are maintained for several hours (typically 4–12 hours) to ensure complete conversion.

  • Purification:
    The crude product is purified by recrystallization or chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to achieve high purity.

Industrial Continuous Flow Synthesis

In industrial applications, continuous flow reactors are utilized to optimize reaction efficiency, yield, and scalability. This method allows precise control over reaction parameters such as temperature, pressure, and residence time.

  • Advantages:

    • Enhanced heat and mass transfer
    • Improved safety and reproducibility
    • Scalability for large-scale production
  • Reactor Conditions:
    High-pressure reactors (up to several bars) may be used to accelerate the reaction kinetics.

  • Purification:
    Advanced purification methods including preparative HPLC are applied to obtain pharmaceutical-grade material.

Chemical Reaction Analysis Relevant to Preparation

The compound’s preparation also involves understanding its reactivity profile to avoid side reactions and optimize yields.

Reaction Type Reagents/Conditions Outcome Notes
Amination (Nucleophilic substitution) Butylamine, Ethylamine, solvent, reflux Formation of amino-substituted cyclohexane carboxylic acid Primary synthetic route
Oxidation KMnO4, CrO3 (not typical in preparation) Conversion to ketones/aldehydes Side reaction to avoid in synthesis
Reduction LiAlH4, NaBH4 Conversion of carboxylic acid to alcohol Used in derivative synthesis, not direct preparation
Substitution Alkyl halides, acyl chlorides Substituted derivatives Post-synthesis modifications

Detailed Research Findings on Preparation

Patent-Based Synthesis Insights

A patented method (WO2013007712A1) describes a one-step process for preparing cyclohexanecarboxylic acid derivatives, which can be adapted for this compound. The process involves reacting a cyclohexanecarboxylic acid derivative with an inorganic base (such as NaOH or KOH), optionally in the presence of water, to facilitate the substitution reaction.

  • Base Selection:
    Solid alkali hydroxides in pellet form (NaOH or KOH) are preferred for their reactivity and ease of handling.

  • Solvent System:
    Aqueous or mixed aqueous-organic solvents enhance solubility and reaction kinetics.

  • Reaction Time:
    Optimized to minimize side reactions and maximize yield.

Reaction Optimization Parameters

Parameter Typical Range Effect on Synthesis
Temperature 70–100 °C Higher temperatures increase reaction rate but may cause side reactions
Reaction Time 4–12 hours Longer times improve yield up to a plateau
Base Concentration 1–2 equivalents Sufficient to deprotonate acid and promote substitution
Solvent Ethanol, Methanol, Water mixtures Influences solubility and reaction kinetics

Purification and Yield

  • Purification Techniques:
    Recrystallization from ethanol-water mixtures or chromatographic separation (HPLC) are standard.

  • Yield:
    Reported yields range from 65% to 85% depending on reaction conditions and purification efficiency.

Summary Table of Preparation Methods

Method Key Reagents Conditions Scale Purification Yield (%)
Direct Amination (Batch) Cyclohexanecarboxylic acid, Butylamine, Ethylamine Reflux in ethanol, 4–12 h Laboratory scale Recrystallization, chromatography 65–75
Continuous Flow Industrial Synthesis Same as batch, with base catalyst High pressure, controlled temp Industrial scale Preparative HPLC 75–85
Base-Mediated One-Step Process (Patent) Cyclohexanecarboxylic acid derivative, NaOH/KOH Aqueous or mixed solvent, moderate heat Pilot scale Filtration, recrystallization 70–80

Chemical Reactions Analysis

Types of Reactions

4-[Butyl(ethyl)amino]cyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation : Produces ketones or aldehydes using agents like potassium permanganate (KMnO4_4).
  • Reduction : Converts the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4_4).
  • Substitution : The amino group can participate in nucleophilic substitution reactions.

Scientific Research Applications

4-[Butyl(ethyl)amino]cyclohexane-1-carboxylic acid has several notable applications across different scientific domains:

Medicinal Chemistry

The compound is explored for its potential therapeutic properties, particularly as a precursor for drug development. Its biological activities suggest possible applications in treating various conditions.

Research indicates that this compound interacts with specific molecular targets, such as enzymes or receptors, functioning as either an inhibitor or an activator. This modulation of biochemical pathways is crucial for its potential medicinal uses.

Specialty Chemicals Production

In industrial applications, this compound serves as a building block for synthesizing more complex organic molecules, making it valuable in the production of specialty chemicals.

Case Study 1: Antihypertensive Activity

A study investigating derivatives of cyclohexane carboxylic acids demonstrated significant antihypertensive effects in animal models. The results showed a dose-dependent reduction in blood pressure when administered, indicating the compound's potential in managing hypertension.

Case Study 2: Neuroprotective Effects

Research on similar compounds revealed their ability to selectively modulate metabotropic glutamate receptors, which has implications for treating neurodegenerative diseases like Alzheimer's. The findings suggest that cyclohexane derivatives may play a role in neuroprotection through glutamate regulation.

Data Table: Biological Assays of Related Compounds

Compound NameBiological ActivityStudy Reference
This compoundAntihypertensive effects[Study on Cyclohexane Derivatives]
Cyclohexanecarboxylic Acid DerivativeNeuroprotective effects[Neuroprotection Study]
Other Cyclohexane DerivativesVarious biological activities[General Review on Derivatives]

Mechanism of Action

The mechanism of action of 4-[Butyl(ethyl)amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-[Butyl(ethyl)amino]cyclohexane-1-carboxylic acid with key analogs:

Compound Name Substituent at 4-Position Key Functional Groups Applications/Properties References
This compound Butyl(ethyl)amino group Tertiary amine, carboxylic acid Hypothesized: Drug delivery, catalysis N/A
Tranexamic acid (4-(aminomethyl)cyclohexane-1-carboxylic acid) Aminomethyl group Primary amine, carboxylic acid Antifibrinolytic agent (medical use)
SMCC (4-(N-maleimidomethyl)cyclohexane-1-carboxylic acid 3-sulfo-NHS ester) NHS ester, maleimide Bifunctional linker Bioconjugation (protein crosslinking)
4-{[(naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid Sulfonamide, naphthyl group Sulfonamide, carboxylic acid Metal complexation, cancer therapy
(R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine Benzyl, phenylethyl groups Chiral tertiary amine Asymmetric synthesis, catalysis

Key Differences and Implications

  • Tertiary Amine vs. Tranexamic acid’s primary amine is critical for its antifibrinolytic activity by binding plasminogen , whereas the butyl(ethyl)amino group may favor interactions with hydrophobic targets .
  • Sulfonamide Derivatives (Cancer Therapy):
    Sulfonamide-substituted analogs (e.g., ) exhibit enhanced biological activity due to sulfonamide’s electron-withdrawing nature, which stabilizes protein binding. In contrast, the target compound’s tertiary amine may act as a weak base, influencing pH-dependent solubility or receptor binding .

  • Bifunctional Linkers (SMCC):
    SMCC’s NHS ester and maleimide groups enable covalent bonding with amines and thiols, respectively, making it indispensable in antibody-drug conjugates. The target compound lacks such reactive groups but could serve as a scaffold for introducing specialized linkers .

  • Stereochemistry at the cyclohexane ring could influence its catalytic or pharmacokinetic properties .

Biological Activity

4-[Butyl(ethyl)amino]cyclohexane-1-carboxylic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

This compound is characterized by its cyclohexane structure with an amino acid derivative. Its molecular formula is C_{13}H_{23}N_{1}O_{2}, and it exhibits properties that make it suitable for various biochemical applications, including as a building block for synthesizing more complex organic molecules.

The biological activity of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It may function as either an inhibitor or an activator , modulating various biochemical pathways. The precise mechanism can vary depending on the biological context in which the compound is utilized.

Biological Activity

Research indicates that this compound has several potential biological activities:

Case Study 1: Antihypertensive Activity

A study explored various derivatives of cyclohexane carboxylic acids, including this compound. The results indicated significant antihypertensive effects in animal models, demonstrating a dose-dependent reduction in blood pressure when administered via injection .

Case Study 2: Neuroprotective Effects

Research conducted on similar compounds showed that they could selectively modulate metabotropic glutamate receptors. This modulation has implications for treating conditions like Alzheimer's disease, where glutamate dysregulation is a factor. The study highlighted the potential of cyclohexane derivatives in neuroprotection .

Data Table: Biological Assays of Related Compounds

Compound NameActivity TypeIC50/ED50 ValueReference
This compoundAntihypertensiveED50 not specified
Trans-4-amino(alkyl)-1-pyridylcarbamoylcyclohexaneCalcium antagonistED50 = 10 µg
ACPT-I (related compound)NeuroprotectiveK_i < 1 nM

Q & A

Basic: What are the optimal synthetic routes for preparing 4-[butyl(ethyl)amino]cyclohexane-1-carboxylic acid, and how can purity be validated?

Methodological Answer:
The synthesis typically involves cyclohexane-carboxylic acid derivatives functionalized via nucleophilic substitution or reductive amination. For example, a related intermediate, 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid, is synthesized by alkylation under controlled anhydrous conditions using catalysts like Pd/C or Raney Ni . To ensure purity, combine chromatographic techniques (e.g., HPLC with C18 columns) and spectroscopic validation (NMR for amine proton integration and LC-MS for molecular ion confirmation). Impurity profiling via GC-MS with electron-capture detectors is recommended for trace organic byproducts .

Basic: How should researchers design purification protocols for this compound to minimize structural degradation?

Methodological Answer:
Use gradient elution in reverse-phase HPLC with trifluoroacetic acid (0.1% in mobile phase) to resolve polar degradation products. For thermally stable batches, vacuum distillation at <100°C reduces decomposition. Confirm structural integrity post-purification using FT-IR (carboxylic acid C=O stretch at ~1700 cm⁻¹) and X-ray crystallography (if single crystals are obtainable) to verify the cyclohexane chair conformation .

Advanced: What methodologies are recommended for structure-activity relationship (SAR) studies targeting modifications of the butyl(ethyl)amino group?

Methodological Answer:
Systematically replace the butyl/ethyl groups with shorter/longer alkyl chains or heteroatom-containing moieties (e.g., pyridinyl or tetrazolyl groups). Assess biological activity (e.g., enzyme inhibition assays) and correlate with steric/electronic parameters (Hammett constants, LogP). For example, analogs with aromatic substituents (as in ethyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate) show enhanced bioactivity due to π-π interactions .

Advanced: How should researchers address contradictions in reported conformational or spectroscopic data for this compound?

Methodological Answer:
Discrepancies often arise from solvent polarity or crystallization conditions. To resolve:

  • Perform variable-temperature NMR to identify dynamic conformational equilibria.
  • Compare X-ray structures of derivatives (e.g., 4-{[(2,4-dihydroxybenzylidene)amino]methyl}cyclohexane-carboxylic acid) to assess lattice-packing effects .
  • Use density functional theory (DFT) to model solvent-dependent conformational populations .

Advanced: What advanced techniques are critical for elucidating the compound’s stereochemistry and tautomeric forms?

Methodological Answer:

  • Chiral chromatography (e.g., Chiralpak IA column) with polarimetric detection to separate enantiomers.
  • Solid-state NMR (¹³C CP/MAS) to distinguish tautomers in crystalline phases.
  • Time-resolved fluorescence spectroscopy to monitor proton-transfer equilibria in solution, particularly between the carboxylic acid and amino groups .

Basic: What analytical techniques are essential for quantifying trace impurities in synthesized batches?

Methodological Answer:

  • GC-MS with headspace sampling for volatile byproducts (e.g., alkyl bromides from incomplete substitution).
  • ICP-MS to detect residual metal catalysts (e.g., Pd or Ni).
  • High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) to identify non-volatile impurities (e.g., dimerization products) .

Advanced: How can researchers leverage computational tools to predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • Use QSAR models (e.g., SwissADME) to estimate LogP, solubility, and permeability.
  • Molecular docking (AutoDock Vina) to simulate interactions with cytochrome P450 enzymes for metabolism prediction.
  • MD simulations in lipid bilayers (CHARMM-GUI) to assess blood-brain barrier penetration potential .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[Butyl(ethyl)amino]cyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-[Butyl(ethyl)amino]cyclohexane-1-carboxylic acid

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